An In-depth Technical Guide to Boc-D-4-Pyridylalanine: Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to Boc-D-4-Pyridylalanine: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-D-4-pyridylalanine, specifically N-α-(tert-Butoxycarbonyl)-3-(4-pyridyl)-D-alanine, is a non-natural amino acid derivative that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique structure, incorporating a D-amino acid backbone, a Boc-protecting group, and a 4-pyridyl side chain, offers distinct advantages in the synthesis of peptides and peptidomimetics with tailored biological activities. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and key applications of Boc-D-4-pyridylalanine, with a focus on its role in peptide synthesis and as a building block for therapeutics targeting the central nervous system. Detailed experimental protocols for its synthesis and incorporation into peptides are also presented.
Chemical Structure and Properties
Boc-D-4-pyridylalanine is a chiral compound with the D-configuration at the alpha-carbon. The structure is characterized by an alanine (B10760859) core where one of the beta-hydrogens is replaced by a 4-pyridyl group. The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, which is crucial for its application in stepwise peptide synthesis.
Chemical Structure:
Caption: Chemical structure of Boc-D-4-pyridylalanine.
Physicochemical Properties
The physicochemical properties of Boc-D-4-pyridylalanine are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 37535-58-3 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₄ | [1] |
| Molecular Weight | 266.3 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 226-232 °C | [1] |
| Optical Rotation | [α]D²⁰ = +5.5 ± 0.5º (c=1 in Acetic Acid) | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Solubility | Soluble in organic solvents such as DMF and DCM. | [2] |
| Storage | Store at 0-8 °C | [1] |
Experimental Protocols
Synthesis of Boc-D-3-(4-pyridyl)alanine
Step 1: Synthesis of 3-(4-pyridyl)-D-alanine
The synthesis of the parent amino acid can be achieved through various established methods for asymmetric synthesis, often starting from 4-pyridinecarboxaldehyde.
Step 2: Boc Protection of 3-(4-pyridyl)-D-alanine
The following is an adapted protocol based on the synthesis of similar Boc-protected amino acids.[3]
Materials:
-
3-(4-pyridyl)-D-alanine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl) or Citric acid
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(4-pyridyl)-D-alanine in a mixture of tert-butanol, water, and a solution of sodium hydroxide at 0°C.
-
To this cooled solution, add a solution of di-tert-butyl dicarbonate in tert-butanol dropwise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Remove the tert-butanol under reduced pressure.
-
Wash the aqueous residue with a non-polar organic solvent like ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0°C and acidify to a pH of approximately 3 with a cold solution of hydrochloric acid or citric acid.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Boc-D-3-(4-pyridyl)alanine.
-
The crude product can be further purified by recrystallization or column chromatography.
Incorporation of Boc-D-4-pyridylalanine into Peptides via Boc-SPPS
Boc-D-4-pyridylalanine is primarily used in solid-phase peptide synthesis (SPPS) following the Boc/Bzl protection strategy.[4][5] The following is a generalized protocol for the incorporation of this amino acid into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
Boc-D-4-pyridylalanine
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)[6]
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Piperidine (for monitoring)
Caption: General workflow for Boc-SPPS.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group.[4]
-
Washing: Wash the resin thoroughly with DCM to remove residual TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by treating the resin with a solution of 10% DIEA in DCM for 5-10 minutes.[5]
-
Washing: Wash the resin with DCM and then with DMF to prepare for the coupling step.
-
Coupling:
-
In a separate vessel, dissolve Boc-D-4-pyridylalanine (typically 3-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIEA (2 equivalents relative to the amino acid) to activate the carboxylic acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Applications in Drug Development
The incorporation of Boc-D-4-pyridylalanine into peptide sequences is a strategic approach in drug design, primarily due to the properties conferred by the D-amino acid configuration and the pyridyl side chain.
-
Enhanced Stability: The D-configuration provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide.[7]
-
Conformational Constraint: The presence of a D-amino acid can induce specific secondary structures, such as beta-turns, which can be crucial for receptor binding and biological activity.
-
Pharmacophore Mimicry: The 4-pyridyl group can act as a bioisostere for a phenyl group or serve as a hydrogen bond acceptor, potentially interacting with specific residues in a receptor binding pocket.[8]
-
Neurological Disorders: The pyridyl moiety is a common feature in many centrally active drugs. Its inclusion in peptides can facilitate interactions with neurotransmitter receptors and transporters.[1][9] Peptides containing this residue are being investigated for their potential in treating neurological disorders.[1]
Role in Signaling Pathways
While specific signaling pathways directly modulated by peptides containing Boc-D-4-pyridylalanine are not extensively documented, its structural features suggest potential interactions with G-protein coupled receptors (GPCRs), which are common targets for neuropeptides and their analogues.[10] The incorporation of this unnatural amino acid can lead to the development of selective agonists or antagonists for these receptors.
For instance, a synthetic peptide containing D-4-pyridylalanine could be designed to mimic an endogenous neuropeptide and bind to its corresponding GPCR. This binding event would initiate a downstream signaling cascade.
Caption: Hypothetical GPCR signaling pathway.
In this hypothetical pathway, the peptide acts as a ligand, and the D-4-pyridylalanine residue could play a critical role in the binding affinity and selectivity for the receptor. The subsequent activation of the G-protein and the modulation of an effector enzyme would lead to changes in the concentration of intracellular second messengers, ultimately resulting in a specific cellular response. The development of peptides with this residue aims to fine-tune this response for therapeutic benefit.
Conclusion
Boc-D-4-pyridylalanine is a valuable and versatile building block for the synthesis of novel peptides with enhanced stability and specific biological activities. Its application in drug discovery, particularly in the development of therapeutics for neurological disorders, highlights its potential to contribute to the next generation of peptide-based drugs. The experimental protocols provided in this guide offer a foundation for researchers to utilize this unique amino acid derivative in their synthetic endeavors. Further research into the specific receptor interactions and signaling pathways of peptides containing Boc-D-4-pyridylalanine will undoubtedly uncover new therapeutic opportunities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Peptides as receptor ligand drugs and their relationship to G-coupled signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
